molecular formula C9H9BrO B1339107 3-(4-Bromophenyl)propanal CAS No. 80793-25-5

3-(4-Bromophenyl)propanal

Cat. No. B1339107
CAS RN: 80793-25-5
M. Wt: 213.07 g/mol
InChI Key: RXZJWVPNFPPSEM-UHFFFAOYSA-N
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Description

The compound "3-(4-Bromophenyl)propanal" is a brominated aromatic aldehyde that serves as a building block in organic synthesis. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanal group. This structure makes it a versatile intermediate for various chemical reactions and applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of related bromophenyl compounds involves the reaction of bromo-substituted acetophenones with other aromatic aldehydes in the presence of a base such as sodium hydroxide. For instance, the synthesis of (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one is achieved by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol . Similarly, other bromophenyl compounds are synthesized through various organic reactions, providing a range of molecules with different substituents on the phenyl ring .

Molecular Structure Analysis

The molecular structure of bromophenyl compounds is often elucidated using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction. Density Functional Theory (DFT) calculations are also employed to predict and compare the structural parameters with experimental data. For example, the molecular structure of (E)-1-(4-bromophenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one was characterized by single-crystal X-ray diffraction . The crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined to belong to the monoclinic system .

Chemical Reactions Analysis

Bromophenyl compounds participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the aldehyde group. These sites can undergo substitution, addition, or coupling reactions, making these compounds useful in the synthesis of more complex molecules. The reactivity of these sites can be assessed using quantum-molecular descriptors like Fukui functions and bond dissociation energies .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. Spectroscopic studies provide insights into the vibrational frequencies, electronic transitions, and chemical shifts of these molecules . Theoretical calculations, including time-dependent DFT (TD-DFT), help in understanding the electronic properties and predicting the UV-visible spectrum. Nonlinear optical (NLO) features and thermodynamic properties are also outlined, contributing to the comprehensive understanding of these compounds .

Scientific Research Applications

Anticancer Activities

A novel bromophenol derivative, BOS-102, containing a 3-(4-bromophenyl)propanal moiety, has shown significant anticancer activities in human lung cancer cell lines. It can induce cell cycle arrest and apoptosis through mechanisms like targeting cyclin D1 and CDK4, activating caspase-3 and PARP, increasing the Bax/Bcl-2 ratio, enhancing ROS generation, decreasing mitochondrial membrane potential, and leading to cytochrome c release. BOS-102 also impacts the PI3K/Akt pathway and activates the MAPK signaling pathway (Guo et al., 2018).

Nonlinear Optical Properties

Chalcone derivatives incorporating 3-(4-bromophenyl)propanal have been studied for their nonlinear optical (NLO) properties. These compounds, such as (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, show potential for use in semiconductor devices due to their favorable optoelectronic and charge transport properties, as well as their significant NLO activities and thermal stability (Shkir et al., 2019).

Antimicrobial and Antifungal Effects

3-(4-Bromophenyl)propanal derivatives exhibit broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp. and fluconazole-resistant yeast isolates. The 4-bromophenyl derivative was notably effective against most species tested (Buchta et al., 2004). Furthermore, compounds with this moiety have shown remarkable activity against Trypanosoma cruzi infection in experimentally infected mice (Pereira et al., 1998).

Anti-inflammatory and Gastroprotective Properties

Chalcones synthesized from 3-(4-bromophenyl)propanal have demonstrated anti-inflammatory and gastroprotective activities. These compounds are effective inhibitors of carrageenan-induced rat paw edema and exhibit significant anti-ulcer activities comparable to cimetidine (Okunrobo et al., 2006).

Synthesis and Characterization

Studies have focused on synthesizing various derivatives of 3-(4-bromophenyl)propanal for characterization and analysis. This includes research on their crystal structure, Hirshfeld surface analysis, and molecular dynamics simulations. Such research contributes to understanding the chemical and physical properties of these compounds, which is essential for their practical applications in fields like materials science and pharmaceuticals (Nadaf et al., 2019).

Safety And Hazards

The compound is considered hazardous. It has the signal word “Warning” and is associated with the hazard statements H227, H315, H319, H335 . The precautionary statements associated with it are P305, P338, P351 . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

3-(4-bromophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZJWVPNFPPSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467249
Record name 3-(4-bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)propanal

CAS RN

80793-25-5
Record name 3-(4-bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

210 mg (0.86 mmol) Pd(OAc)2, 5.23 g (17.32 mmol) tetra-n-butylammonium chloride and 3.6 g NaHCO3 are added to a solution of 5.0 g (17.32 mmol) 4-bromo-iodo-benzene and 3.0 mL (43.67 mmol) allylalcohol in 30 mL DMF. The reaction solution is stirred for 2 h at 60° C. and diluted with 50 mL water. The aqueous phase is extracted with 50 mL EtOAc and the combined organic extracts are washed with 50 mL saturated NaCl solution. The organic phase is dried over Na2SO4 and the solvent is eliminated i.vac. Further purification is carried out by column chromatography on silica gel (cyc/EtOAc 3:1).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5.23 g
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
210 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
YV Ioni, SE Lyubimov, VA Davankov… - Russian Chemical …, 2014 - Springer
A new two-step procedure for modifying graphene oxide by the methylation of its surface with trimethyl-o-formate followed by the treatment with methyl iodide was developed. The …
J Liu, S He, T Jian, PH Dobbelaar, IK Sebhat… - Bioorganic & Medicinal …, 2010 - Elsevier
This Letter describes a series of potent and selective BRS-3 agonists containing a biarylethylimidazole pharmacophore. Extensive SAR studies were carried out with different aryl …
J Li, J Li, M Hu, Z An, Z Peng, L Zhang, N Gan - Liquid Crystals, 2017 - Taylor & Francis
Four kinds of new but-3-enyl-based isothiocyanate liquid crystals composed of tolane core and but-3-enyl terminal group (A1–A4) were synthesised via seven step reactions based on 2-…
N Gommermann, P Knochel - Chemistry–A European Journal, 2006 - Wiley Online Library
The one‐pot three‐component reaction of terminal alkynes, aldehydes and secondary amines in the presence of copper(I) bromide/quinap is reported. The reaction scope has been …
A Keshavarz - 2019 - escholarship.org
Ph3CB(C6F5)4 is a highly effective and easily handled Brønsted acid precatalyst for intramolecular hydroarylations of β-benzylalkenes and β-homobenzylalkenes. These cyclizations …
Number of citations: 2 escholarship.org
Y Luo, G Ouyang, Y Tang, YM He… - The Journal of Organic …, 2020 - ACS Publications
A small library of diaza-crown ether-bridged chiral diphosphoramidite ligands was prepared. In the rhodium-catalyzed asymmetric hydrogenation and hydroformylation reactions, these …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
AW Tuin - 2008 - scholarlypublications …
With more than 500 members, the protein kinase family constitutes one of the largest families of proteins in man. Kinases are involved in a wide variety of cellular signaling pathways 1 …
AB Sanford - 2021 - search.proquest.com
While palladium-catalyzed cross-coupling reactions have unquestionably transformed synthetic organic chemistry, nickel catalysis offers a unique set of advantages. From a reactivity …
AM Phelps - 2015 - search.proquest.com
Controlling the outcome of transition metal-catalyzed group transfer reactions represents a powerful strategy for assembling complex synthesis targets. Herein, we describe two such …
RJ Scamp - 2017 - search.proquest.com
Carbon-nitrogen bonds are common to many classes of natural products and bioactive compounds. As such, efficient methods to construct nitrogenated organic scaffolds are in constant …

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